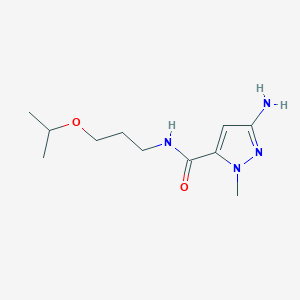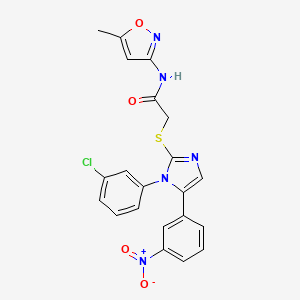
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with potential applications in various scientific fields. It features both imidazole and isoxazole rings, and presents a unique arrangement of functional groups that may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be approached through multi-step organic reactions. One possible route involves:
Formation of the Imidazole Ring: : A condensation reaction involving 3-chlorobenzaldehyde and 3-nitrobenzylamine under acidic or basic conditions.
Thioether Formation: : Subsequent nucleophilic substitution reaction with a suitable sulfur-containing reagent to introduce the thioether linkage.
Isoxazole Ring Formation: : Cycloaddition reaction to form the 5-methylisoxazole ring using precursors like hydroxylamine and acetic anhydride.
Industrial Production Methods
In an industrial setting, optimizations such as solvent choices, catalysts, and temperature control are crucial to maximize yield and purity. Typically, large-scale production would involve continuous flow reactors and automation to handle the synthesis steps efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions at specific functional groups, like the thioether or nitro groups, under strong oxidizing conditions.
Reduction: : The nitro group can be reduced to an amine, potentially altering the compound's biological activity.
Substitution: : The chlorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing further derivatization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amino derivatives from the reduction of the nitro group.
Substitution: : Various functionalized phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : As a versatile intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of functional groups that can interact with biological targets.
Medicine: : Potentially as a pharmacophore in drug design, particularly for targeting neurological pathways.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action in biological systems may involve binding to specific proteins or enzymes, thereby inhibiting their activity. For instance, the imidazole ring may coordinate with metal ions in metalloproteins, disrupting their normal function. Pathways involved could include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
When compared to similar compounds, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique combination of functional groups:
Similar Compounds: : 1-((3-chlorophenyl)thio)-1H-imidazole, 1-(3-nitrophenyl)-1H-imidazole, and other derivatives of imidazole and isoxazole.
Uniqueness: : The specific arrangement and types of substituents may confer unique properties like enhanced biological activity or improved stability.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-13-8-19(25-31-13)24-20(28)12-32-21-23-11-18(14-4-2-7-17(9-14)27(29)30)26(21)16-6-3-5-15(22)10-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCGGARPGHSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)
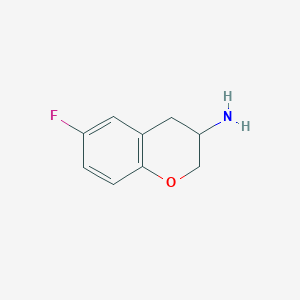
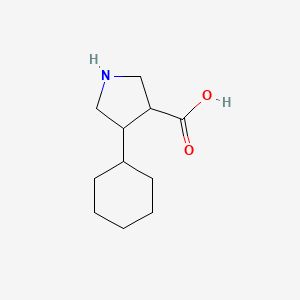

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2502425.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)
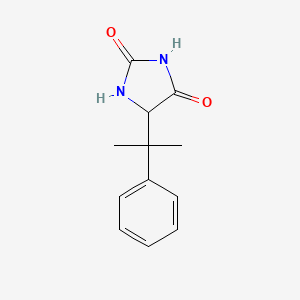
![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)


